molecular formula C10H14N2O2 B14694525 N,N,2,6-Tetramethyl-4-nitroaniline CAS No. 24558-36-9

N,N,2,6-Tetramethyl-4-nitroaniline

Cat. No.: B14694525
CAS No.: 24558-36-9
M. Wt: 194.23 g/mol
InChI Key: CCELYGJVZZYHES-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis
N,N,2,6-Tetramethyl-4-nitroaniline (CAS 24558-36-9) is a nitroaromatic compound characterized by a benzene ring substituted with a nitro group at the para position, two methyl groups at the ortho positions (C2 and C6), and two additional methyl groups on the amine nitrogen (N,N-dimethyl). Its synthesis involves a multi-step reaction sequence:

Reduction and Methylation: Initial steps employ tin (Sn) and hydrochloric acid (HCl) to reduce intermediates, followed by methylation.

Nitration: The final nitration step uses 51.6% nitric acid and nitrous acid at 0°C, yielding the product with a 51.6% efficiency .

Physicochemical Properties
Key properties, calculated by Joback and NIST, include:

  • Boiling Point (Tboil): 634.10 K
  • Gibbs Free Energy of Formation (ΔfG°): 263.17 kJ/mol
  • Enthalpy of Vaporization (ΔvapH°): 60.75 kJ/mol
  • LogP (logPoct/wat): 2.278 (indicating moderate hydrophobicity) .

Properties

CAS No.

24558-36-9

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

N,N,2,6-tetramethyl-4-nitroaniline

InChI

InChI=1S/C10H14N2O2/c1-7-5-9(12(13)14)6-8(2)10(7)11(3)4/h5-6H,1-4H3

InChI Key

CCELYGJVZZYHES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N(C)C)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2,6-Tetramethyl-4-nitroaniline typically involves the nitration of N,N,2,6-tetramethylaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large-scale reactors, precise temperature control, and efficient purification techniques to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

N,N,2,6-Tetramethyl-4-nitroaniline undergoes various chemical reactions, including:

  • Reduction

      Reagents: Common reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride (NaBH4).

      Conditions: The reduction reaction is typically carried out under mild conditions to avoid over-reduction.

      Products: The primary product is N,N,2,6-tetramethyl-4-aminobenzene.

  • Substitution

      Reagents: Halogenating agents (e.g., bromine, chlorine) or alkylating agents.

      Conditions: The reaction conditions vary depending on the desired substitution product.

      Products: Various substituted derivatives of this compound.

Scientific Research Applications

N,N,2,6-Tetramethyl-4-nitroaniline has a wide range of applications in scientific research:

  • Chemistry

    • Used as a precursor in the synthesis of other organic compounds.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology

    • Investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine

    • Explored for its potential use in drug development and pharmaceutical research.
  • Industry

    • Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N,2,6-Tetramethyl-4-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates, which can interact with cellular components and enzymes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-Nitroaniline (CAS 99-09-2)

  • Applications : Used as an environmental analysis standard due to its purity and stability .
  • Properties :
    • Molecular Weight : 138.12 g/mol (vs. 208.25 g/mol for the target compound).
    • Thermodynamic Stability : Lower ΔfG° (estimated) due to absence of stabilizing methyl groups.
    • Synthesis : Direct nitration of aniline, simpler and higher-yielding than the target compound’s synthesis.

Key Difference : The target compound’s methyl groups enhance steric hindrance and hydrophobicity, making it less reactive in nucleophilic substitutions compared to 3-nitroaniline.

4-Nitroaniline (CAS 100-01-6)

  • Structure : Nitro group at the para position without methyl substitutions.
  • Applications : Intermediate in dye and pharmaceutical manufacturing.
  • Properties: Boiling Point: ~588 K (lower than the target’s 634.10 K, due to smaller molecular weight). Reactivity: Known to decompose explosively under high temperatures, whereas the target’s methyl groups may mitigate such risks .

Key Difference : The N,N,2,6-tetramethyl substitution in the target compound improves thermal stability and reduces explosive tendencies compared to 4-nitroaniline.

3-Methyl-4-nitroaniline

  • Structure : Single methyl group at the meta position and nitro at the para position.
  • Synthesis : Typically synthesized via nitration of 3-methylaniline, a less complex process than the target compound’s multi-step route .
  • Applications : Precursor to halogenated derivatives (e.g., 4-iodo-2-methylaniline) used in specialty chemicals.

Key Difference : The absence of N,N-dimethyl and ortho-methyl groups results in lower steric hindrance and higher solubility in polar solvents compared to the target compound.

2,6-Dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline (CAS 1582-09-8)

  • Structure : Features two nitro groups (C2 and C6), N,N-dipropyl substituents, and a trifluoromethyl group at C4.
  • Properties :
    • Molecular Weight : ~350 g/mol (significantly higher than the target compound).
    • LogP : Estimated >3.0 (higher hydrophobicity due to trifluoromethyl and propyl groups).
    • Reactivity : Enhanced electron-withdrawing effects from nitro and trifluoromethyl groups increase susceptibility to reduction reactions .

Key Difference : The target compound’s methyl groups provide less electron-withdrawing stabilization than trifluoromethyl, resulting in milder reactivity.

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